N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-2-26(17-6-4-3-5-7-17)32(30,31)18-11-8-15(9-12-18)21(27)24-16-10-13-19-20(14-16)23(29)25-22(19)28/h3-14H,2H2,1H3,(H,24,27)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROPTULDWYCEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Aminoisoindoline-1,3-dione
The isoindoline-1,3-dione fragment is typically synthesized via cyclization of substituted benzamides. A method adapted from the stereoselective synthesis of isoindolin-1-ones involves N-cyclization of 2-(1-alkynyl)benzamides using n-BuLi-I$$2$$/ICl. For the target compound, 5-nitro-isoindoline-1,3-dione serves as a precursor, which is reduced to the corresponding amine using catalytic hydrogenation (H$$2$$, Pd/C) or tin(II) chloride in hydrochloric acid.
Optimization Note : Cyclization yields improve under anhydrous conditions with lithium halide additives, achieving 85–94% efficiency for primary amides.
Synthesis of 4-[Ethyl(Phenyl)Sulfamoyl]Benzoic Acid
The sulfamoylbenzamide fragment is prepared through sulfonylation of 4-aminobenzoic acid. A two-step protocol is employed:
- Sulfonylation : Reacting 4-aminobenzoic acid with ethyl(phenyl)sulfamoyl chloride in pyridine at 0–5°C for 4 hours.
- Acid Activation : Converting the benzoic acid to its acid chloride using thionyl chloride (SOCl$$_2$$) or pivaloyl chloride in dichloromethane.
Key Data :
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
The most common method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. A representative procedure from patent literature includes:
- Dissolving 5-aminoisoindoline-1,3-dione (1 equiv) and 4-[ethyl(phenyl)sulfamoyl]benzoyl chloride (1.2 equiv) in anhydrous DMF.
- Adding EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C, then stirring at room temperature for 12 hours.
- Isolation via precipitation in ice-water and recrystallization from ethanol.
Microwave-Assisted Synthesis
Adapting microwave techniques from sulfonamide derivatization studies, the reaction time is reduced from hours to minutes:
- Mixing 5-aminoisoindoline-1,3-dione and 4-[ethyl(phenyl)sulfamoyl]benzoyl chloride in pyridine.
- Irradiating at 120°C for 10 minutes using a microwave reactor.
- Purification by column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insights and Stereochemical Considerations
The amide bond formation proceeds via a nucleophilic acyl substitution mechanism. The carbodiimide activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide. Microwave irradiation enhances reaction efficiency by promoting molecular collisions and reducing side reactions.
Stereochemical Purity :
- No chiral centers are present in the target compound, but residual enantiomers from intermediates (e.g., ethyl(phenyl)sulfamoyl chloride) must be monitored via HPLC.
Analytical Characterization and Validation
Spectroscopic Data
- IR (KBr) : 1735 cm$$^{-1}$$ (C=O, isoindoline-dione), 1710 cm$$^{-1}$$ (C=O, benzamide), 1375 cm$$^{-1}$$ (S=O).
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 7.65–7.52 (m, 5H, Ph), 3.21 (q, 2H, CH$$2$$CH$$3$$), 1.32 (t, 3H, CH$$2$$CH$$_3$$).
- MS (ESI) : m/z 491.6 [M+H]$$^+$$.
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- TLC : Single spot (R$$_f$$ = 0.72, ethyl acetate/hexane 7:3).
Comparative Evaluation of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbodiimide (EDC) | DMF, 12 h, rt | 82–89 | 98–99 |
| Microwave | Pyridine, 120°C, 10 min | 88–94 | 99 |
| Classical Acylation | DCM, reflux, 24 h | 65–73 | 95 |
Key Findings :
- Microwave synthesis offers superior yields and shorter reaction times.
- Carbodiimide coupling provides high purity but requires longer durations.
Industrial-Scale Considerations
For large-scale production, the microwave method faces challenges in energy efficiency and reactor design. Patent WO2003106440A2 recommends continuous flow systems with in-line purification to mitigate these issues. Additionally, the use of tert-butoxycarbonyl (BOC) protecting groups for intermediates enhances stability during storage.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
The target compound’s isoindole-dione core is shared with derivatives such as N-(2-benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(hydroxyalkoxy)phenyl]acetamide (13b–13l) , which feature hydroxyalkoxy chains instead of sulfamoyl groups. These compounds were synthesized as dual MMP-7/-13 inhibitors, with modifications to the benzamide substituents (e.g., 3-hydroxypropoxy or 4-hydroxybutoxy) optimizing enzyme binding and selectivity . In contrast, the ethyl(phenyl)sulfamoyl group in the target compound may enhance metabolic stability compared to hydroxyalkoxy chains, which are prone to glucuronidation .
Sulfamoyl Benzamide Derivatives
Compounds like 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) replace the isoindole-dione core with a 1,3,4-oxadiazole ring. These derivatives exhibit antifungal activity by inhibiting thioredoxin reductase in Candida albicans, highlighting the sulfamoyl group’s role in targeting redox enzymes . The target compound’s isoindole-dione core may offer improved steric complementarity for larger enzyme active sites compared to oxadiazoles.
Pharmacokinetic Considerations
Sulfamoyl groups (as in the target compound and LMM5/LMM11) are less polar than hydroxyalkoxy chains (e.g., 13c), which may enhance oral bioavailability .
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of an isoindole core linked to a sulfonamide moiety. The synthesis typically involves the reaction of 1,3-dioxoisoindoline with an appropriate sulfonamide derivative under controlled conditions. Common methods include:
- Reagents : Use of bases like triethylamine to facilitate amide bond formation.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to exhibit:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For instance, it can modulate the activity of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis .
- Binding Affinity : Research indicates that similar sulfonamide derivatives demonstrate varying binding affinities to different CA isoforms, suggesting that modifications in the chemical structure can significantly influence biological activity .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Activity : Studies have highlighted its efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cells through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases. It may act through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
| Compound | K_i (nM) against hCA II | K_i (nM) against hCA IX |
|---|---|---|
| N-(1,3-dioxo...) | 7.7 | 34.9 |
| Similar Sulfonamides | 69.8 | 65.8 |
Case Studies
-
Case Study on Antitumor Activity :
A recent study evaluated the anticancer properties of various sulfonamide derivatives, including our compound of interest. Results indicated that compounds exhibiting structural similarities showed IC50 values in the nanomolar range against several cancer cell lines, supporting their potential as lead compounds for further development . -
Case Study on Inflammatory Response :
Another investigation focused on the anti-inflammatory effects of related compounds. It was found that these derivatives could significantly reduce levels of pro-inflammatory markers in vitro, indicating their utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound's core structure suggests synthesis via coupling reactions. A general approach involves reacting 1,3-dioxoisoindoline derivatives with activated sulfamoylbenzoyl chlorides. For example, analogous compounds (e.g., methanesulfonyl variants) are synthesized under anhydrous conditions with bases like triethylamine to neutralize HCl byproducts . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification typically uses column chromatography with polar/non-polar solvent gradients.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. Aromatic protons in the isoindole and benzamide moieties appear as distinct multiplets (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <2 ppm error.
- Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1700 cm⁻¹ for isoindole dione) and sulfonamide S=O (~1350 cm⁻¹) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent for stock solutions), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion.
- Stability Assays : Use HPLC-UV to monitor degradation under varying pH (3–9), temperatures (4–37°C), and light exposure. For photostability, follow ICH Q1B guidelines using controlled UV/visible light chambers .
Advanced Research Questions
Q. What experimental design strategies can optimize the synthesis yield and minimize byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., stoichiometry, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize reaction time (12–24 hrs), temperature (25–60°C), and base equivalents (1–3 eq.) .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. Central Composite Design (CCD) is effective for non-linear relationships .
Q. How can computational modeling resolve contradictions between predicted and observed biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites. Compare with experimental IC₅₀ values to validate docking poses .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water) to assess stability. Free-energy perturbation (FEP) calculations quantify binding affinity discrepancies .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the sulfamoyl and isoindole moieties?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with substituent variations (e.g., replacing ethyl(phenyl)sulfamoyl with alkyl/aryl groups). Bioassay results (e.g., enzyme inhibition) are analyzed via Hansch analysis to correlate hydrophobicity (logP) with activity .
- Co-crystallization Studies : Resolve X-ray structures of ligand-protein complexes to identify critical hydrogen bonds (e.g., sulfamoyl-O···enzyme active site) .
Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR (NOESY for stereochemistry), IR, and X-ray crystallography. For ambiguous peaks, use deuterated solvents or variable-temperature NMR to suppress exchange broadening .
- Theoretical Spectral Prediction : Tools like ACD/Labs or ChemDraw simulate NMR/IR spectra for comparison with experimental data .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real-time.
- Continuous Flow Chemistry : Reduces exothermic risks and improves mixing efficiency. Optimize residence time and solvent ratios using microreactors .
Methodological Considerations
- Safety Protocols : Follow institutional chemical hygiene plans for handling reactive intermediates (e.g., acyl chlorides). Use fume hoods and PPE during synthesis .
- Data Integrity : Employ ELN (Electronic Lab Notebook) systems with audit trails to ensure reproducibility. Reference standards (e.g., USP guidelines) validate analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
